An In-Depth Technical Guide to 10-Amino-1-decanol: Chemical and Physical Properties for Researchers
An In-Depth Technical Guide to 10-Amino-1-decanol: Chemical and Physical Properties for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical and physical properties of 10-Amino-1-decanol (CAS No. 23160-46-5), a bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development. This document collates essential data, outlines experimental protocols, and presents logical workflows to facilitate its application in research and development.
Core Chemical and Physical Properties
10-Amino-1-decanol is a long-chain aliphatic amino alcohol featuring a primary amine at one terminus and a primary hydroxyl group at the other. This unique structure imparts amphiphilic properties and makes it a valuable building block in various chemical syntheses.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₀H₂₃NO | [1] |
| Molecular Weight | 173.30 g/mol | [1] |
| Appearance | White to very pale-yellow crystalline powder | [2] |
| Melting Point | 71.0 - 75.0 °C | [3] |
| Boiling Point | 154 °C at 3 mmHg | [4] |
| Solubility | Soluble in Methanol. Slightly soluble in DMSO. | [3] |
| Stability | Air sensitive. Incompatible with oxidizing agents. | [2] |
Experimental Protocols
General Synthesis Workflow
A potential synthetic pathway to 10-Amino-1-decanol is initiated from the corresponding diol. The first step involves the selective monobromination of 1,10-decanediol to yield 10-bromo-1-decanol. This intermediate can then be subjected to amination to replace the bromine atom with a primary amine group, yielding the final product.
Purification Protocol: Recrystallization
Due to its crystalline nature, recrystallization is a suitable method for the purification of 10-Amino-1-decanol. The choice of solvent is critical and should be determined empirically. A general procedure is as follows:
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Solvent Selection : Identify a solvent in which 10-Amino-1-decanol is sparingly soluble at room temperature but highly soluble at elevated temperatures. Alcohols or alcohol-water mixtures are often good starting points for amino alcohols.
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Dissolution : Dissolve the crude 10-Amino-1-decanol in the minimum amount of the chosen hot solvent to form a saturated solution.
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Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization : Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to promote crystal formation.
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Isolation : Collect the purified crystals by vacuum filtration.
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Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying : Dry the crystals under vacuum to remove residual solvent.
Spectroscopic Data
Detailed experimental spectra for 10-Amino-1-decanol are not widely published. However, the expected spectral characteristics can be inferred from the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the methylene protons adjacent to the amino and hydroxyl groups. The protons on the carbon bearing the hydroxyl group (C1) would likely appear as a triplet around 3.6 ppm. The protons on the carbon adjacent to the amino group (C10) would be expected to appear as a triplet around 2.7 ppm. The remaining methylene protons in the long alkyl chain would produce a complex multiplet in the upfield region (around 1.2-1.6 ppm). The protons of the amine and hydroxyl groups will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.
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¹³C NMR : The carbon NMR spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon attached to the hydroxyl group (C1) would be the most downfield-shifted aliphatic carbon, likely appearing around 62 ppm. The carbon attached to the amino group (C10) would be expected around 42 ppm. The other eight methylene carbons will have signals in the range of 25-33 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 10-Amino-1-decanol will be characterized by the following key absorption bands:
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O-H Stretch : A broad and strong band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
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N-H Stretch : One or two bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine. These may overlap with the O-H stretch.
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C-H Stretch : Strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) due to the stretching vibrations of the C-H bonds in the alkyl chain.
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N-H Bend : A medium intensity band around 1600 cm⁻¹ for the scissoring vibration of the primary amine.
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C-O Stretch : A strong band in the region of 1050-1150 cm⁻¹ for the C-O stretching of the primary alcohol.
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C-N Stretch : A weak to medium band in the 1020-1250 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum of 10-Amino-1-decanol under electron ionization (EI) would likely show a weak or absent molecular ion peak (M⁺) at m/z 173. Common fragmentation patterns for long-chain alcohols and amines would be expected, including:
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Alpha-cleavage : Cleavage of the C-C bond adjacent to the nitrogen or oxygen atoms.
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Loss of Water : A peak corresponding to [M-18]⁺ from the dehydration of the alcohol.
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Loss of Ammonia : A peak corresponding to [M-17]⁺.
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Alkyl Chain Fragmentation : A series of peaks separated by 14 mass units (CH₂) corresponding to the fragmentation of the decyl chain.
Biological and Pharmacological Relevance
While specific studies on the biological activity of 10-Amino-1-decanol are limited, the broader class of long-chain amino alcohols has garnered significant attention in biomedical research.
Potential Therapeutic Applications
Long-chain 2-amino alcohols have been reported to exhibit a range of biological activities, including:
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Anti-inflammatory effects [6]
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Immunosuppressive properties [7]
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Cytotoxic activity against cancer cell lines [7]
These activities suggest that 10-Amino-1-decanol could be a valuable scaffold for the development of new therapeutic agents.
Role in Drug Delivery
The amphiphilic nature of 10-Amino-1-decanol makes it an attractive component for drug delivery systems. Its ability to self-assemble and interact with both hydrophobic and hydrophilic environments is particularly relevant for the formulation of:
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Lipid Nanoparticles (LNPs) : Amino alcohols are key components of the ionizable lipids used in LNPs for the delivery of nucleic acids, such as mRNA vaccines.[8][9] The amino group can be protonated at low pH, facilitating endosomal escape, while the long alkyl chain contributes to the lipid core.
Application as a Bifunctional Linker
The presence of two distinct reactive functional groups (amine and hydroxyl) makes 10-Amino-1-decanol a useful bifunctional linker in bioconjugation chemistry.[10] It can be used to connect different molecules, for example, attaching a drug molecule to a targeting ligand or a surface.
Safety and Handling
10-Amino-1-decanol is classified as a skin and eye irritant.[1] It is also air-sensitive and should be stored under an inert atmosphere in a cool, dark place.[2] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.
This technical guide serves as a foundational resource for researchers working with 10-Amino-1-decanol. Further experimental validation of the outlined protocols and properties is recommended for specific applications.
References
- 1. 10-Amino-1-decanol | C10H23NO | CID 4465355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. EP3160937B1 - A novel method for synthesis of optically pure beta-amino alcohols - Google Patents [patents.google.com]
- 4. 10-アミノ-1-デカノール | 10-Amino-1-decanol | 23160-46-5 | 東京化成工業株式会社 [tcichemicals.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Synthesis and In vivo anti-inflammatory activity of long-chain 2-amino-alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a Novel Amino Lipid That Improves Lipid Nanoparticle Performance through Specific Interactions with mRNA | CoLab [colab.ws]
- 9. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
